molecular formula C18H21N5O3 B2549789 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide CAS No. 899751-49-6

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide

Cat. No. B2549789
CAS RN: 899751-49-6
M. Wt: 355.398
InChI Key: XULUIARRFNZXIB-UHFFFAOYSA-N
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Description

“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide” is a chemical compound with the molecular formula C20H19ClN6O3 . It is a pyrazolopyrimidine derivative . Pyrazolopyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide” can be represented by its IUPAC name, InChI, and Canonical SMILES . The IUPAC name is “N - (1- tert -butyl-4-oxopyrazolo [3,4-d]pyrimidin-5-yl)-3- (2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide”. The InChI is “InChI=1S/C20H19ClN6O3/c1-11-15 (16 (25-30-11)12-7-5-6-8-14 (12)21)18 (28)24-26-10-22-17-13 (19 (26)29)9-23-27 (17)20 (2,3)4/h5-10H,1-4H3, (H,24,28)”. The Canonical SMILES is "CC1=C (C (=NO1)C2=CC=CC=C2Cl)C (=O)NN3C=NC4=C (C3=O)C=NN4C © ©C" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide” include a molecular weight of 426.9 g/mol, XLogP3-AA of 2.7, hydrogen bond donor count of 1, hydrogen bond acceptor count of 6, rotatable bond count of 3, exact mass of 426.1207162 g/mol, monoisotopic mass of 426.1207162 g/mol, topological polar surface area of 106 Ų, and heavy atom count of 30 .

Scientific Research Applications

Chiral auxiliaries play a crucial role in the synthesis of enantiomerically pure compounds, including amines and their derivatives. Over the last two decades, chiral sulfinamides have emerged as efficient tools for achieving stereoselective transformations. Among these, enantiopure tert-butanesulfinamide has gained prominence due to its ease of access, diastereoselective conversions, and recyclability. In this review, we’ll explore its applications in asymmetric N-heterocycle synthesis via sulfinimines from 2010 to 2020 .

Asymmetric Synthesis of N-Heterocycles

Enantiopure tert-butanesulfinamide directly condenses with various aldehydes and ketones, yielding stable electrophilic N-tert-butanesulfinyl aldimines and ketimines. These sulfinimines serve as chiral building blocks for the asymmetric synthesis of diverse N-heterocyclic systems. Notably, these compounds find applications in natural product synthesis, bioactive structures, and therapeutic agents .

Medicinal Chemistry

The compound’s structural motif is relevant to many natural products and therapeutically applicable compounds. Nitrogen heterocycles, such as pyrrolidines, piperidines, and azetidines, are essential components of biologically active molecules. Researchers have explored tert-butanesulfinamide-mediated synthetic methodologies to access these N-heterocyclic scaffolds for drug development .

a. Anti-Inflammatory Agents: Researchers have disclosed a new pyrazole derivative synthesized using tert-butanesulfinamide as an effective PDE4 inhibitor for treating inflammatory diseases .

b. Anticancer Agents: Designing novel anticancer agents often involves indole derivatives. While not directly related to the compound , indole-based structures are prevalent in nature and exhibit a wide range of biological activities .

c. Tricyclic Indoles: The Fischer indole synthesis, using tert-butanesulfinamide, has been employed to obtain tricyclic indoles with good yields. These compounds can serve as versatile intermediates for further functionalization .

d. Drug Discovery: Given the relevance of N-heterocycles in drug discovery, the compound’s synthetic versatility may contribute to the development of new therapeutic agents.

e. Agrochemicals: N-heterocyclic compounds play a role in agrochemicals, and tert-butanesulfinamide-mediated syntheses could lead to novel pesticides or herbicides.

f. Material Science: Exploring the reactivity of tert-butanesulfinamide with other functional groups may yield materials with unique properties.

Future Directions

Pyrazolopyrimidine derivatives, including “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide”, continue to attract great interest in the field of organic synthesis due to their various chemical and biological activities . Future research may focus on the synthesis of new derivatives, exploration of their biological activities, and development of their potential applications in medicinal chemistry .

properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-5-26-14-9-7-6-8-12(14)16(24)21-22-11-19-15-13(17(22)25)10-20-23(15)18(2,3)4/h6-11H,5H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULUIARRFNZXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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